An In-depth Technical Guide to 4-(Dimethylamino)cinnamaldehyde: Core Properties and Applications
An In-depth Technical Guide to 4-(Dimethylamino)cinnamaldehyde: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of 4-(Dimethylamino)cinnamaldehyde (DMACA), a versatile organic compound widely utilized in various scientific disciplines. This document outlines its chemical and physical characteristics, spectral properties, and key applications, with a focus on its role as a chromogenic and fluorogenic reagent. Detailed experimental methodologies and visual representations of its reaction mechanisms are included to support researchers in their practical applications of this compound.
Core Chemical and Physical Properties
4-(Dimethylamino)cinnamaldehyde is an aromatic aldehyde that is a member of the cinnamaldehyde (B126680) family.[1][2] Its structure consists of a benzene (B151609) ring substituted with a dimethylamino group and an acrylic aldehyde moiety.[3] This substitution pattern is responsible for its characteristic reactivity and spectral properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-[4-(dimethylamino)phenyl]prop-2-enal[1][4] |
| CAS Number | 6203-18-5[5][6] |
| Molecular Formula | C₁₁H₁₃NO[1][6] |
| Molecular Weight | 175.23 g/mol [1][5] |
| SMILES | CN(C)c1ccc(/C=C/C=O)cc1 |
| InChI Key | RUKJCCIJLIMGEP-ONEGZZNKSA-N[2][4] |
Physical Properties
DMACA is typically a yellow to orange crystalline powder.[7][8] It is stable under normal conditions but is sensitive to air and light.[2][8]
| Property | Value |
| Melting Point | 138-140 °C[2][9] |
| Boiling Point | ~328.9 °C (estimated)[8] |
| Solubility | Soluble in dioxane, chloroform, and ethanol (B145695).[4][10] Insoluble in water.[8] |
| Appearance | White to light yellow or yellow to orange crystal powder.[2][7][11] |
| pKa | 4.59 ± 0.24 (Predicted)[2][10] |
Spectral Properties
The extended conjugation in the 4-(Dimethylamino)cinnamaldehyde molecule, involving the dimethylamino group, the phenyl ring, and the propenal group, gives rise to its distinct spectral characteristics.
UV-Vis Absorption
In solution, DMACA exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. In the absence of reactants, it has absorbance peaks at approximately 250 nm and 390 nm.[12][13] Upon reaction with specific analytes, such as proanthocyanidins (B150500), a new, strong absorbance band appears at around 640-650 nm, which forms the basis for colorimetric assays.[12][13][14]
Fluorescence
4-(Dimethylamino)cinnamaldehyde also possesses fluorogenic properties.[12][13] Its fluorescence is attributed to an intramolecular charge transfer (ICT) mechanism.[13] This property is particularly useful for developing sensitive detection methods. For instance, the reaction product of DMACA with proanthocyanidins is not only colored but also fluorescent, with an excitation maximum around 650 nm and an emission maximum around 690 nm.[12][14] This fluorescence enables high-resolution imaging of proanthocyanidins in biological samples.[12][13][15]
Reactivity and Applications
DMACA is a versatile reagent with applications in organic synthesis and analytical chemistry.[7][16] Its reactivity is centered around the aldehyde functional group and the electron-rich aromatic system.
Ehrlich's Reagent and Indole (B1671886) Detection
One of the most prominent applications of DMACA is as a component of Ehrlich's reagent, used for the detection of indoles.[11] In an acidic medium, the aldehyde group of DMACA reacts with the electron-rich 2-position of the indole ring to form a resonance-stabilized carbocation, which results in a characteristic blue-purple colored product. This reaction is widely used in microbiology to identify bacteria that can produce indole from tryptophan, a key diagnostic test.[17][18]
Caption: Reaction of DMACA with an indole in acidic conditions.
Quantification of Proanthocyanidins and Flavanols
DMACA is a valuable chromogenic reagent for the quantification of proanthocyanidins (condensed tannins) and other flavanols.[5] The reaction, which occurs in an acidic solution, is specific for the A-ring of flavan-3-ols and results in the formation of a blue-colored adduct that can be quantified spectrophotometrically.[11] This assay is considered superior to the vanillin (B372448) procedure for the detection of catechins in certain applications.[11]
Caption: General workflow for proanthocyanidin (B93508) quantification using DMACA.
Experimental Protocols
Preparation of DMACA Reagent for Indole Test (Ehrlich's Reagent)
A common formulation for the DMACA reagent for detecting indoles is as follows:[11]
-
Dissolve 1 g of 4-(Dimethylamino)cinnamaldehyde in 99 mL of concentrated hydrochloric acid.[11]
-
Alternatively, a less corrosive reagent can be prepared by dissolving 0.117 g of DMACA in 39 mL of ethanol and 5 mL of concentrated hydrochloric acid, then diluting to 50 mL with water.[11]
-
The reagent should be stored refrigerated and is stable for up to two weeks.[11]
Protocol for Proanthocyanidin Quantification
The following is a generalized protocol for the quantification of proanthocyanidins using DMACA. Optimization may be required depending on the sample matrix.
-
Reagent Preparation : Prepare a solution of 0.1% (w/v) 4-(Dimethylamino)cinnamaldehyde in an acidified ethanol solution (e.g., ethanol:6M HCl, 1:1 v/v).
-
Standard Preparation : Prepare a series of standard solutions of a known proanthocyanidin, such as procyanidin (B600670) B2, in the same solvent as the samples.
-
Assay :
-
To a microplate well or a cuvette, add a small volume of the sample or standard.
-
Add a larger volume of the DMACA reagent and mix well.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-20 minutes), protected from light.
-
Measure the absorbance at approximately 640 nm using a spectrophotometer.
-
-
Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of proanthocyanidins in the samples.
Safety and Handling
4-(Dimethylamino)cinnamaldehyde is an irritant to the eyes, skin, and respiratory system.[1][8][9] It may also cause sensitization by skin contact.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] It should be used in a well-ventilated area or a fume hood.[20] DMACA is incompatible with strong oxidizing agents and strong bases.[2][8][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20][21]
References
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- 4. 4-Dimethylaminocinnamaldehyde, 98% | Fisher Scientific [fishersci.ca]
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- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 4-(Dimethylamino)cinnamaldehyde, Hi-AR™ [himedialabs.com]
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